![molecular formula C18H17N5O B2505761 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415511-69-0](/img/structure/B2505761.png)

6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of similar compounds, which can offer insights into the behavior and potential uses of the compound .

Synthesis Analysis

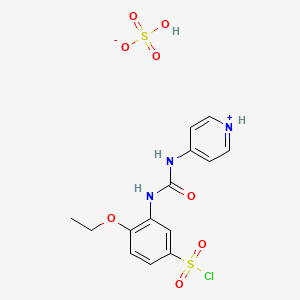

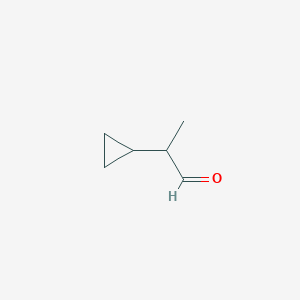

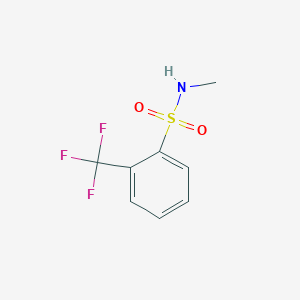

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of versatile intermediates. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile building block for creating trifluoromethylated N-heterocycles . Similarly, a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component reactions, utilizing specific intermediates and catalysts to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif was conducted, which included spectral and structural properties analysis using FT-IR, NMR, docking, and DFT methods . This approach could be applied to the compound of interest to determine its molecular structure and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of possibilities. The reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, indicating that the compound can participate in further chemical transformations . Additionally, the formation of cyclopropanecarbonitrile derivatives as competing reactions during the synthesis of dihydrofuran carbonitriles suggests that the compound of interest may also undergo similar competing reactions, which would need to be controlled for a successful synthesis .

Physical and Chemical Properties Analysis

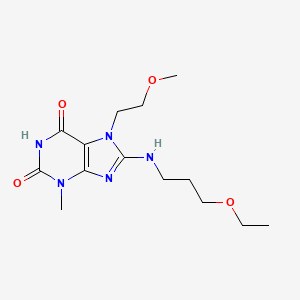

The physical and chemical properties of related compounds are determined through experimental and computational methods. For instance, the optimized structure, vibrational, and NMR spectra of a pyran derivative were in good agreement with experimental data, suggesting that similar methods could be used to explore the properties of the compound of interest . The synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles also provides information on the reactivity of such compounds with alcohols in the presence of an acid catalyst . This information could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been used in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, revealing new routes to benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s (Mekheimer, Mohamed, & Sadek, 1997).

- Structural investigations of similar compounds, like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been conducted using X-ray diffraction analysis (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Corrosion Inhibition Studies

- Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, showing significant inhibition activity (Sudheer & Quraishi, 2015).

Pharmaceutical Research

- Novel pyridine derivatives have shown promise in antimicrobial and antioxidant activities, with applications in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

- Compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have been studied for their potential in treating cancer and bacterial infections (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Materials Science and Electronics

- Pyridine derivatives are explored for their thermal, structural, optical, and diode characteristics, showing potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalysis and Chemical Reactions

- These compounds are involved in multicomponent syntheses, catalyzed by ionic liquids, demonstrating efficient synthetic routes in chemistry (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s activity.

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that contain a pyrrolidine ring are involved in modulating enzyme activity, receptor signaling, or ion channel function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, stereochemistry, and physicochemical properties . The presence of the pyrrolidine ring might influence these properties, but specific details would require experimental data.

properties

IUPAC Name |

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISXJIGVHFYSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)